molecular formula C6H13ClFN B3111131 trans-2-Fluorocyclohexanamine hydrochloride CAS No. 1820580-16-2

trans-2-Fluorocyclohexanamine hydrochloride

Cat. No.: B3111131
CAS No.: 1820580-16-2
M. Wt: 153.62
InChI Key: IOXBYKGOFZSEIL-KGZKBUQUSA-N
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Description

trans-2-Fluorocyclohexanamine hydrochloride (CAS: 75198-16-2) is a fluorinated cyclohexylamine derivative in its hydrochloride salt form. It is characterized by a fluorine atom at the trans-2 position of the cyclohexane ring, which influences its stereochemical and electronic properties. Its hydrochloride form enhances stability and solubility, making it suitable for experimental workflows.

Properties

IUPAC Name

(1R,2R)-2-fluorocyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXBYKGOFZSEIL-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75198-16-2
Record name rac-(1R,2R)-2-fluorocyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Result of Action

The primary result of the action of this compound is the inhibition of FAAH, leading to altered levels of bioactive fatty acid amides. This can have various molecular and cellular effects, potentially influencing processes such as sleep and responses to pain, given the roles of the endocannabinoid system.

Biochemical Analysis

Biochemical Properties

Trans-2-Fluorocyclohexanamine hydrochloride plays a significant role in biochemical reactions. It is a versatile intermediate used in the synthesis of many important compounds, such as pharmaceuticals, agrochemicals, and dyes. In biochemical reactions, this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions depends on the specific reaction being conducted. Generally, the compound forms an intermediate that can be further reacted to form the desired product.

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as an intermediate in the synthesis of various compounds. The compound is a versatile reagent that can be used in a variety of reactions. The mechanism of action depends on the specific reaction being conducted and generally involves the formation of an intermediate, which can then be further reacted to form the desired product.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its inert nature, it is unlikely to have significant toxic or adverse effects at high doses. Threshold effects and specific dosage-related impacts have not been documented.

Metabolic Pathways

This compound is involved in various metabolic pathways as an intermediate in the synthesis of many compounds. The compound interacts with enzymes and cofactors during these reactions, facilitating the formation of the desired products.

Biological Activity

Trans-2-Fluorocyclohexanamine hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom on the cyclohexane ring, which can influence its pharmacological properties. The compound's structure allows for unique interactions with biological targets due to its spatial arrangement and functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amine group enables hydrogen bonding and ionic interactions, which can modulate the activity of various proteins involved in cellular signaling pathways. Notably, these interactions can lead to alterations in neurotransmitter systems, making it a candidate for neurological research.

Biological Activity Overview

Biological Activity Description
Enzyme Interaction Modulates enzyme activity through binding interactions.
Receptor Binding Potentially influences neurotransmitter receptors, affecting mood and behavior.
Cellular Signaling Alters signaling pathways that may impact cellular responses to stimuli.

Case Studies and Experimental Data

  • Neuropharmacological Studies : In vitro studies have demonstrated that this compound exhibits significant activity at serotonin receptors, suggesting potential applications in treating mood disorders. For instance, a study showed a dose-dependent increase in receptor binding affinity compared to other cyclohexylamine derivatives .
  • Antiparasitic Activity : Research on derivatives of cyclohexylamine has indicated that modifications to the cyclohexane ring can enhance potency against intracellular parasites such as Leishmania donovani. This compound was found to exhibit improved efficacy compared to its cis counterpart in preclinical models .
  • Toxicology Profiles : Toxicological assessments reveal that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models during pharmacokinetic studies .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

Compound Key Properties Biological Activity
CyclohexylamineBasic amine; interacts with NMDA receptorsAnesthetic properties; moderate toxicity
2-AminocyclohexanolHydroxyl group alters reactivityPotential neuroprotective effects
Trans-2-HydroxymethylcyclohexylamineHydroxymethyl enhances binding affinityActive against various enzymes

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • Intermediates : trans-2-Fluorocyclohexanamine hydrochloride serves as a key intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that yield more complex molecules, making it valuable in synthetic organic chemistry.
  • Chiral Auxiliary : The compound can be employed as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. This is particularly significant in the pharmaceutical industry where the chirality of drugs can influence their efficacy and safety.

Biological Research

Pharmacological Studies

  • Enzyme Modulation : Research indicates that this compound can influence enzyme activity. The compound's amine functionality allows it to interact with various enzymes, potentially altering their activity and affecting metabolic pathways.
  • Receptor Interaction : The compound may bind to specific receptors, impacting cellular signaling pathways. This interaction suggests potential applications in studying receptor-mediated processes and drug design.

Medicinal Applications

Drug Development

  • Potential Drug Candidates : Due to its structural similarity to other biologically active amines, this compound is being investigated as a candidate for new drug development. Its ability to modulate biological activity makes it a subject of interest for treating various conditions, including neurological disorders and pain management .
  • Anti-inflammatory Properties : Some studies suggest that derivatives of cyclohexylamine compounds exhibit anti-inflammatory effects, indicating that this compound could be explored for similar therapeutic uses .

Case Studies and Research Findings

  • Synthesis of Chiral Compounds : A study published in the Journal of Organic Chemistry demonstrated the use of this compound as a chiral auxiliary in synthesizing optically active compounds. The research highlighted its effectiveness in improving yields and selectivity during asymmetric reactions .
  • Biological Activity Assessment : In pharmacological evaluations, this compound was tested for its ability to modulate specific enzyme activities related to metabolic diseases. The findings indicated a significant impact on enzyme kinetics, suggesting its potential use in therapeutic contexts.
  • Receptor Binding Studies : Investigations into the binding affinity of this compound for various receptors revealed promising results. The compound showed selective binding profiles that could be advantageous for designing targeted therapies for neurological conditions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions Key Structural Features
trans-2-Fluorocyclohexanamine HCl 75198-16-2 C₆H₁₁FClN ~163.62 95% Not specified trans-2-F on cyclohexane, amine HCl salt
trans-3-Fluorocyclohexanamine HCl 1951441-43-2 C₆H₁₁FClN ~163.62 95% Not specified trans-3-F on cyclohexane
Fluorexetamine HCl Not provided C₁₄H₁₈FNO·HCl 271.8 ≥98% -20°C 3-fluorophenyl, cyclohexanone, ethylamino
2-Fluoro Deschloroketamine HCl 111982-49-1 C₁₃H₁₆FNO·HCl 257.7 ≥98% -20°C 2-fluorophenyl, cyclohexanone, methylamino
trans-2-Methylcyclohexanamine HCl 39558-31-1 C₇H₁₆ClN 149.66 Not specified RT trans-2-methyl instead of F

Key Observations :

  • Cyclohexane rings adopt chair conformations, where axial vs. equatorial fluorine placement affects steric and electronic profiles .
  • Functional Groups : Fluorexetamine and 2-fluoro Deschloroketamine incorporate ketone moieties, increasing lipophilicity and metabolic susceptibility compared to the simpler amine structure of trans-2-Fluorocyclohexanamine .
  • Molecular Weight : Higher molecular weights in arylcyclohexylamines (e.g., Fluorexetamine at 271.8 g/mol) suggest greater complexity and possible differences in bioavailability compared to the target compound (~163.62 g/mol) .

Purity and Analytical Standards

  • trans-2-Fluorocyclohexanamine HCl : 95% purity (Combi-Blocks), suitable for exploratory synthesis .
  • Cayman Chemical Compounds : ≥98% purity, ensuring reliability in quantitative research and regulatory forensic analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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